molecular formula C19H19N3O3 B2762526 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034498-67-2

2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2762526
CAS No.: 2034498-67-2
M. Wt: 337.379
InChI Key: ATTSVMMCORJZJJ-UHFFFAOYSA-N
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Description

2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C19H19N3O3 and a molecular weight of 337.379 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with isonicotinonitrile under suitable conditions, often in the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its piperidine moiety is particularly relevant in the design of pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the isonicotinonitrile moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 2-((1-(4-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile may offer unique properties such as enhanced stability, specific binding affinities, or improved pharmacokinetic profiles. Its specific substitution pattern can lead to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[1-(3-methoxybenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-5-2-4-15(11-16)19(23)22-9-3-6-17(13-22)25-18-10-14(12-20)7-8-21-18/h2,4-5,7-8,10-11,17H,3,6,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTSVMMCORJZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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